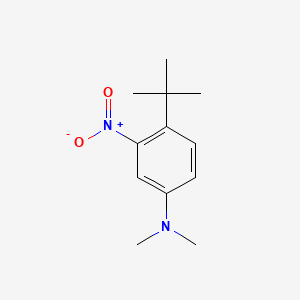

4-tert-butyl-N,N-dimethyl-3-nitroaniline

Description

Systematic IUPAC Nomenclature and CAS Registry Number Analysis

The compound 4-tert-butyl-N,N-dimethyl-3-nitroaniline is systematically named according to IUPAC rules as follows:

- Root name : Aniline (benzene with an amino group).

- Substituents :

- A tert-butyl group (-C(CH₃)₃) at position 4.

- A nitro group (-NO₂) at position 3.

- Two methyl groups (-CH₃) attached to the nitrogen atom of the amino group.

The resulting IUPAC name is 4-(tert-butyl)-N,N-dimethyl-3-nitroaniline . Its CAS Registry Number is 955096-10-3 , which uniquely identifies the compound in chemical databases.

Table 1: Key identifiers of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈N₂O₂ |

| Molecular Weight | 222.28 g/mol |

| CAS Registry Number | 955096-10-3 |

| SMILES | CN(C1=CC=C(C(C)(C)C)C(N+=O)=C1)C |

Molecular Geometry and Conformational Analysis

The molecular geometry is defined by the substitution pattern on the benzene ring. Key structural features include:

- Bond lengths :

- Dihedral angles :

Table 2: Representative bond lengths and angles

| Bond/Angle | Value |

|---|---|

| C1-NO₂ bond length | 1.47 Å |

| N(CH₃)₂ bond length | 1.45 Å |

| C-C (tert-butyl) | 1.54 Å |

| Dihedral angle (NO₂-C-C) | 39.09° |

Electronic Structure and Resonance Stabilization Effects

The electronic structure is influenced by three key groups:

- Nitro group (-NO₂) :

Dimethylamino group (-N(CH₃)₂) :

tert-Butyl group :

Resonance structures :

- The nitro group conjugates with the benzene ring, forming delocalized π-electrons.

- The dimethylamino group donates electrons through lone-pair interaction, partially countering nitro withdrawal.

Comparative Analysis with Related Nitroaniline Derivatives

Table 3: Comparison with structural analogs

Key observations :

- Steric effects : The tert-butyl group in this compound hinders electrophilic substitution compared to less substituted analogs.

- Electronic effects : The dimethylamino group increases electron density at the para position relative to 4-tert-butyl-3-nitroaniline.

- Solubility : The tert-butyl group enhances solubility in non-polar solvents compared to unsubstituted nitroanilines.

Properties

Molecular Formula |

C12H18N2O2 |

|---|---|

Molecular Weight |

222.288 |

IUPAC Name |

4-tert-butyl-N,N-dimethyl-3-nitroaniline |

InChI |

InChI=1S/C12H18N2O2/c1-12(2,3)10-7-6-9(13(4)5)8-11(10)14(15)16/h6-8H,1-5H3 |

InChI Key |

GOMANHCYDFXGTD-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=C(C=C(C=C1)N(C)C)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Dyestuffs and Pigments

One of the primary applications of 4-tert-butyl-N,N-dimethyl-3-nitroaniline is in the production of dyestuffs. The compound is known for its vibrant color properties, making it suitable for dyeing textiles and hair. Its derivatives have been utilized in formulations for hair dyes due to their stability and colorfastness . The effectiveness of these dyestuffs is attributed to the compound's ability to form strong interactions with substrates, leading to lasting coloration.

Agricultural Chemistry

Research has indicated that derivatives of this compound exhibit fungicidal properties. For instance, studies on related compounds have shown preventive activity against rice blast disease caused by Pyricularia oryzae, suggesting potential applications in crop protection . The structure-activity relationship (SAR) studies highlight that modifications to the aniline structure can enhance biological activity against specific pathogens.

Pharmaceutical Research

The compound has also been investigated for its potential pharmaceutical applications. Its structure allows for modifications that can lead to new therapeutic agents. For example, derivatives have been synthesized and tested for antiplasmodial activity against Plasmodium falciparum, showcasing promising results in inhibiting malaria parasite growth . This highlights the versatility of this compound as a scaffold for developing new drugs.

Case Studies

Comparison with Similar Compounds

Chemical Structure :

- Molecular Formula : C₁₂H₁₈N₂O₂ (inferred from and structural modifications).

- Key Substituents: A tert-butyl group at the para position relative to the amine. N,N-dimethylamino and nitro groups at the meta positions (ortho to each other).

- Synthesis : Likely involves nitration of 4-tert-butyl-N,N-dimethylaniline or alkylation of N,N-dimethyl-3-nitroaniline. Steric hindrance from the tert-butyl group may complicate synthetic steps (inferred from and ).

Properties :

- Melting Point: Not explicitly reported, but steric bulk from tert-butyl may reduce crystallinity compared to simpler analogs (e.g., N,N-dimethyl-3-nitroaniline: 57–61°C ).

- Solubility : Expected to be soluble in organic solvents (e.g., dichloromethane, alcohols) due to hydrophobic tert-butyl and polar nitro groups .

- Reactivity : The nitro group is electron-withdrawing, while tert-butyl is electron-donating, creating a unique electronic environment for electrophilic substitution or reduction reactions .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Key Observations:

Steric and Electronic Effects :

- The tert-butyl group in this compound enhances steric hindrance compared to smaller substituents (e.g., F, Br, or H). This may slow down reactions requiring planar transition states (e.g., electrophilic substitution) .

- The nitro group deactivates the aromatic ring, directing further substitutions to meta or para positions relative to existing groups .

Melting Point Trends: N,N-Dimethyl-3-nitroaniline (57–61°C) has a lower melting point than non-alkylated analogs (e.g., 3-nitroaniline derivatives), likely due to reduced hydrogen bonding from dimethyl substitution . The tert-butyl analog’s melting point is unreported but may be higher due to increased molecular weight, though steric bulk could disrupt crystal packing .

Solubility: All dimethylated nitroanilines show good solubility in polar aprotic solvents (e.g., dichloromethane) and alcohols, but the tert-butyl group may improve solubility in non-polar solvents .

Synthetic Utility: N,N-Dimethyl-3-nitroaniline is a precursor for reductions to amines (e.g., catalytic hydrogenation to N,N-dimethyl-3-aminophenol) . 4-Bromo-N,N-dimethyl-3-nitroaniline serves as an intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its bromine substituent . The tert-butyl variant may offer enhanced stability in harsh reaction conditions (e.g., acidic or oxidative environments) .

Q & A

Q. What are the optimal synthetic routes for 4-tert-butyl-N,N-dimethyl-3-nitroaniline, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via nucleophilic substitution or acylation reactions. For example, analogous nitroanilines are prepared by reacting nitroaniline derivatives with tert-butyl-containing acyl chlorides in dichloromethane, using triethylamine as a base . Elevated temperatures (40–60°C) and continuous flow reactors improve reaction rates and product formation . Purification via column chromatography or recrystallization (using ethanol/water mixtures) enhances purity (>95%) . Methodological variations, such as solvent choice (e.g., THF vs. DCM), significantly impact yield, with non-polar solvents favoring sterically hindered intermediates .

Q. Which analytical techniques are most effective for characterizing this compound?

High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., experimental vs. calculated m/z values within 0.001 Da) . Nuclear magnetic resonance (NMR) spectroscopy identifies substituent positions:

- ¹H NMR : Distinct peaks for tert-butyl (δ 1.3–1.4 ppm) and N,N-dimethyl groups (δ 2.8–3.0 ppm) .

- ¹³C NMR : Nitro group carbons resonate at δ 145–150 ppm . Infrared (IR) spectroscopy detects nitro (1520–1350 cm⁻¹) and aromatic C-H stretching (3100–3000 cm⁻¹) .

Q. How does the nitro group influence the reactivity of this compound in aromatic substitution reactions?

The nitro group acts as a meta-directing deactivating group, favoring electrophilic substitution at the para position relative to itself. For example, nitration of analogous compounds yields 3,5-dinitro derivatives under concentrated HNO₃/H₂SO₄ conditions . Steric hindrance from the tert-butyl group may reduce reaction rates, necessitating catalysts like FeCl₃ or elevated temperatures (80–100°C) .

Advanced Research Questions

Q. What role do computational methods play in predicting the electronic and steric effects of substituents in this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of the nitro group and steric bulk of tert-butyl. These predict reduced electron density at the aromatic ring (HOMO-LUMO gap ~4.5 eV) and hindered access to reactive sites . Molecular docking studies suggest potential binding interactions with biological targets (e.g., enzyme active sites) via nitro and dimethylamino groups .

Q. How can isotopic labeling (e.g., deuterated analogs) aid in mechanistic studies of this compound?

Deuterated derivatives (e.g., 4-tert-butyl-d₉-aniline) enable tracking of hydrogen transfer in reduction reactions or metabolic pathways. For example, deuterium labeling at the tert-butyl position (C10D15N) allows kinetic isotope effect (KIE) studies to distinguish between radical and ionic mechanisms .

Q. What contradictions exist in the literature regarding the compound’s stability under acidic or basic conditions?

Some studies report nitro group reduction under strongly acidic conditions (pH < 2), yielding amino derivatives, while others note stability in mild acids (pH 4–6) . Contradictions may arise from solvent choice: aqueous HCl promotes degradation, whereas aprotic solvents (e.g., DMF) stabilize the nitro group .

Q. How do catalytic systems influence cross-coupling reactions involving this compound?

Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura coupling with boronic acids, but steric hindrance from the tert-butyl group lowers yields (~40–60%). Bidentate ligands (e.g., XPhos) improve efficiency by reducing steric clashes .

Q. What methodologies are used to study its interactions with biological macromolecules?

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinities (Kd ~10⁻⁶–10⁻⁸ M) with proteins like serum albumin. Fluorescence quenching assays monitor conformational changes upon interaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.